Cas no 27122-73-2 (1,3,5,2,4,6-Triazatriphosphorine,2,2,4,4,6,6-hexahydro-2,2,4,4,6,6-hexakis(4-methylphenoxy)- (9CI))
27122-73-2 structure
Product Name:1,3,5,2,4,6-Triazatriphosphorine,2,2,4,4,6,6-hexahydro-2,2,4,4,6,6-hexakis(4-methylphenoxy)- (9CI)
Numero CAS:27122-73-2
MF:C42H42N3O6P3
MW:777.720673084259
CID:281058
PubChem ID:272993
Update Time:2025-04-19
1,3,5,2,4,6-Triazatriphosphorine,2,2,4,4,6,6-hexahydro-2,2,4,4,6,6-hexakis(4-methylphenoxy)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,3,5,2,4,6-Triazatriphosphorine,2,2,4,4,6,6-hexahydro-2,2,4,4,6,6-hexakis(4-methylphenoxy)- (9CI)
- 2,2,4,4,6,6-hexakis(4-methylphenoxy)-1,3,5-triaza-2λ<sup>5</sup>,4λ<sup>5</sup>,6λ<sup>5</sup>-triphosphacyclohexa-1,3,5-triene
- hexatolyloxyphosphazene
- SCHEMBL419613
- AKOS001591270
- NSC-117813
- 2,2,4,4,6,6-HEXAKIS-P-TOLYLOXY-,,-(1,3,5,2,4,6)TRIAZATRIPHOSPHININE
- 2,2,4,4,6,6-hexakis(4-methylphenoxy)-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene
- NSC117813
- DTXSID60297757
- hexakis(4-methylphenoxy)cyclotriphosphazene
- 2,2,4,4,6,6-hexakis(4-methylphenoxy)-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinine
- 27122-73-2
-
- Inchi: 1S/C42H42N3O6P3/c1-31-7-19-37(20-8-31)46-52(47-38-21-9-32(2)10-22-38)43-53(48-39-23-11-33(3)12-24-39,49-40-25-13-34(4)14-26-40)45-54(44-52,50-41-27-15-35(5)16-28-41)51-42-29-17-36(6)18-30-42/h7-30H,1-6H3
- Chiave InChI: QELCMYKEJZINGE-UHFFFAOYSA-N
- Sorrisi: P1(N=P(N=P(N=1)(OC1C=CC(C)=CC=1)OC1C=CC(C)=CC=1)(OC1C=CC(C)=CC=1)OC1C=CC(C)=CC=1)(OC1C=CC(C)=CC=1)OC1C=CC(C)=CC=1
Proprietà calcolate
- Massa esatta: 777.22900
- Massa monoisotopica: 777.229
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 54
- Conta legami ruotabili: 12
- Complessità: 1060
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 13.9
- Superficie polare topologica: 92.5Ų
Proprietà sperimentali
- Densità: 1.26
- Indice di rifrazione: 1.615
- PSA: 121.89000
- LogP: 12.46980
1,3,5,2,4,6-Triazatriphosphorine,2,2,4,4,6,6-hexahydro-2,2,4,4,6,6-hexakis(4-methylphenoxy)- (9CI) Letteratura correlata
-
Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
27122-73-2 (1,3,5,2,4,6-Triazatriphosphorine,2,2,4,4,6,6-hexahydro-2,2,4,4,6,6-hexakis(4-methylphenoxy)- (9CI)) Prodotti correlati
- 1184-10-7(Hexaphenoxycyclotriphosphazene)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso